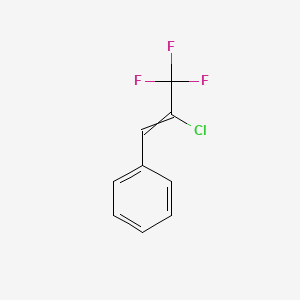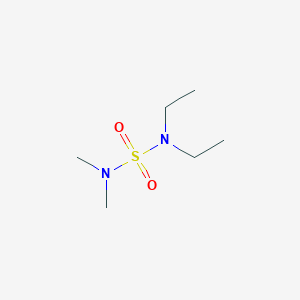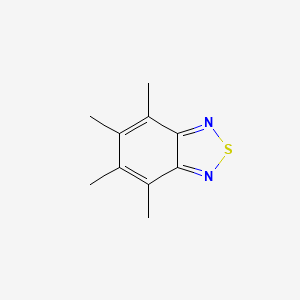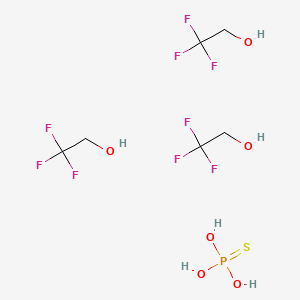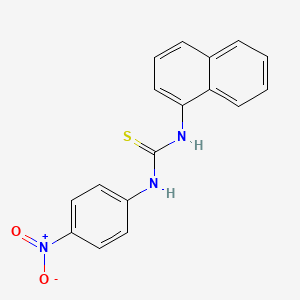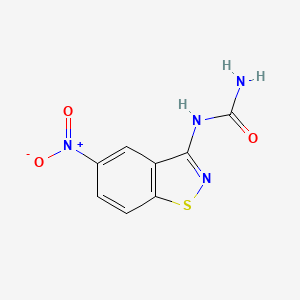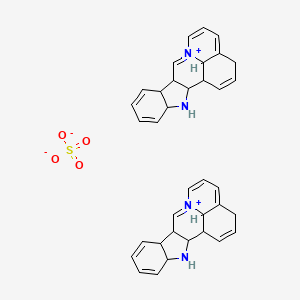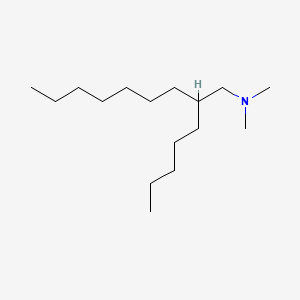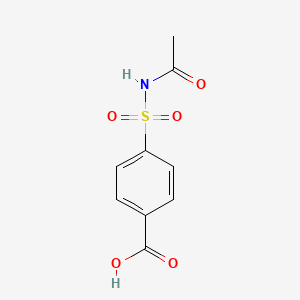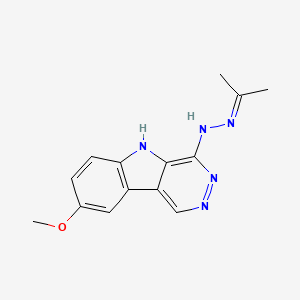
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-methoxy-, (1-methylethylidene)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-methoxy-, (1-methylethylidene)hydrazone is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyridazinoindole family, known for its diverse pharmacological activities, including anti-cancer, anti-microbial, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-methoxy-, (1-methylethylidene)hydrazone typically involves the reaction of ethyl 3-formyl-1H-indole-2-carboxylate with hydrazine hydrate in ethanol under reflux conditions . This reaction yields 3,5-dihydro-4H-pyridazino(4,5-b)indol-4-one. The Michael addition of this nucleophile to acrylonitrile in ethanol containing triethylamine results in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned reaction conditions, with optimization for yield and purity through various purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-methoxy-, (1-methylethylidene)hydrazone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydride donors.
Substitution: Nucleophilic substitution reactions are common, especially at the indole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in alcohols or amines .
Applications De Recherche Scientifique
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-methoxy-, (1-methylethylidene)hydrazone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential as an anti-cancer agent, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K) and DYRK1A
Mécanisme D'action
The mechanism of action of 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-methoxy-, (1-methylethylidene)hydrazone involves the inhibition of key enzymes and signaling pathways. It acts as an inhibitor of PI3K and DYRK1A, which are involved in cell growth, survival, and metabolism. By inhibiting these pathways, the compound induces apoptosis in cancer cells and inhibits tumor growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazinoindole derivatives: These compounds share a similar core structure and exhibit comparable pharmacological activities.
β-Carboline and γ-Carboline derivatives: These compounds are structurally related and also display anti-cancer and anti-microbial properties.
Uniqueness
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-methoxy-, (1-methylethylidene)hydrazone is unique due to its specific substitution pattern, which enhances its binding affinity to biological targets and improves its pharmacological profile compared to other similar compounds .
Propriétés
Numéro CAS |
107891-09-8 |
|---|---|
Formule moléculaire |
C14H15N5O |
Poids moléculaire |
269.30 g/mol |
Nom IUPAC |
8-methoxy-N-(propan-2-ylideneamino)-5H-pyridazino[4,5-b]indol-4-amine |
InChI |
InChI=1S/C14H15N5O/c1-8(2)17-19-14-13-11(7-15-18-14)10-6-9(20-3)4-5-12(10)16-13/h4-7,16H,1-3H3,(H,18,19) |
Clé InChI |
NWVFESPZRGDNQJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=NNC1=C2C(=CN=N1)C3=C(N2)C=CC(=C3)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


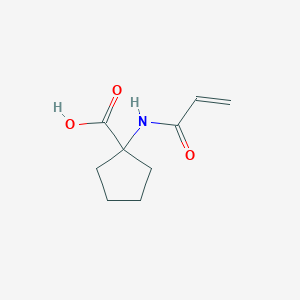
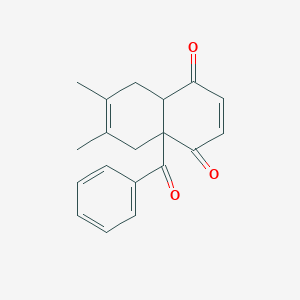
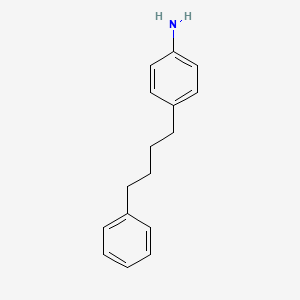
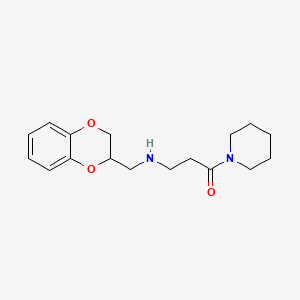
![3-(1,2-Dibromoethyl)-1-azabicyclo[2.2.2]octane](/img/structure/B14330180.png)
